Structural Differentiation: 2-Methoxyphenoxy Head Group versus 3-Trifluoromethylphenoxy and Saturated Heterocyclic Analogs
The target compound bears a 2-methoxyphenoxy substituent at the but-2-yn-1-yl terminus, which contrasts directly with the 3-trifluoromethylphenoxy analog and with saturated heterocyclic variants (piperidin-1-yl, 3,4-dihydroisoquinolin-2(1H)-yl) disclosed in the same PIKfyve inhibitor patent series [1]. The ortho-methoxy group introduces a hydrogen bond acceptor (HBA count = 4 for the target compound) that is absent in the trifluoromethyl analog (HBA = 3), while the trifluoromethyl variant carries substantially higher lipophilicity (estimated delta LogP ≈ +1.2). The piperidin-1-yl analog introduces a basic nitrogen center (pKa ~8-9, protonatable at physiological pH) not present in the neutral target compound, altering both solubility and potential off-target interactions . These structural distinctions are embedded within a patent series where minor modifications to the aryl group are documented to shift PIKfyve IC₅₀ values by over 100-fold between close analogs [2].
| Evidence Dimension | Head group structure: hydrogen bond acceptors, lipophilicity, ionization state |
|---|---|
| Target Compound Data | 2-Methoxyphenoxy: neutral, HBA = 4 (ether + amide + methoxy), estimated LogP ~2.0-2.5 |
| Comparator Or Baseline | 3-Trifluoromethylphenoxy analog: neutral, HBA = 3, estimated LogP ~3.2-3.7; Piperidin-1-yl analog: basic center (pKa ~8-9), HBA = 3; 3,4-Dihydroisoquinolin-2(1H)-yl analog: weakly basic (pKa ~7-8), HBA = 3 |
| Quantified Difference | Delta HBA = +1 over saturated heterocyclic analogs; delta estimated LogP = -1.2 to -1.7 versus trifluoromethyl analog; absence of ionizable basic center (versus piperidine or tetrahydroisoquinoline variants) |
| Conditions | Calculated physicochemical properties based on molecular structure; patent SAR context from US20240016810A1 and US20240150358A1 |
Why This Matters
For scientists procuring a defined PIKfyve inhibitor chemotype for SAR expansion or in vivo proof-of-concept studies, the neutral, non-basic character and intermediate lipophilicity of the 2-methoxyphenoxy variant may offer a distinct pharmacokinetic and selectivity profile compared to more lipophilic or basic analogs, reducing the risk of phospholipidosis, hERG binding, or promiscuous pharmacology frequently associated with highly lipophilic or cationic amphiphilic molecules.
- [1] US Patent Application US20240016810A1, 'Compositions and methods for the treatment and prevention of neurological disorders,' Tables 15-16 showing extensive SAR across aryloxy and heterocyclic head groups, filed 2021-06-03, assigned to Kineta Inc. View Source
- [2] BindingDB, BDBM645402 (IC₅₀ = 32 nM) vs. BDBM645396 (IC₅₀ = 1.09E+3 nM) vs. BDBM50590929 (IC₅₀ = 1 nM), all from the same PIKfyve biochemical assay in the US20240016810 patent series, illustrating >100-fold activity range driven by aryl group modifications, accessed 2026-05-09. View Source
